molecular formula C42H58N4O4 B15009630 N~4~,N~4~'-ethane-1,2-diylbis(N,N-dicyclohexylbenzene-1,4-dicarboxamide)

N~4~,N~4~'-ethane-1,2-diylbis(N,N-dicyclohexylbenzene-1,4-dicarboxamide)

Cat. No.: B15009630
M. Wt: 682.9 g/mol
InChI Key: LKCYTQSGVIWVSI-UHFFFAOYSA-N
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Description

N~4~,N~4~'-ethane-1,2-diylbis(N,N-dicyclohexylbenzene-1,4-dicarboxamide) is a complex organic compound characterized by its unique molecular structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N4,N~4~'-ethane-1,2-diylbis(N,N-dicyclohexylbenzene-1,4-dicarboxamide) typically involves the reaction of diamines with aromatic aldehydes through a Schiff base condensation method . This method is characterized by the formation of imine bonds, which are subsequently reduced to form the final amide structure. The reaction conditions often include the use of solvents such as ethanol or methanol, and the process is typically carried out under reflux conditions to ensure complete reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

N~4~,N~4~'-ethane-1,2-diylbis(N,N-dicyclohexylbenzene-1,4-dicarboxamide) can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can convert the imine bonds back to amines.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO~4~) and chromium trioxide (CrO~3~).

    Reduction: Reducing agents such as sodium borohydride (NaBH~4~) and lithium aluminum hydride (LiAlH~4~) are commonly used.

    Substitution: Electrophilic substitution reactions often involve reagents like halogens (Cl~2~, Br2) and nitrating agents (HNO~3~/H~2~SO~4~).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups onto the aromatic rings.

Scientific Research Applications

N~4~,N~4~'-ethane-1,2-diylbis(N,N-dicyclohexylbenzene-1,4-dicarboxamide) has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N4,N~4~'-ethane-1,2-diylbis(N,N-dicyclohexylbenzene-1,4-dicarboxamide) involves its ability to form stable complexes with metal ions. These complexes can interact with various molecular targets, including enzymes and receptors, influencing their activity and function. The pathways involved may include coordination to active sites of enzymes, altering their catalytic properties.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N~4~,N~4~'-ethane-1,2-diylbis(N,N-dicyclohexylbenzene-1,4-dicarboxamide) is unique due to its specific molecular structure, which allows for the formation of highly stable complexes with metal ions. This stability is not as pronounced in similar compounds, making it particularly valuable in applications requiring robust and durable materials.

Properties

Molecular Formula

C42H58N4O4

Molecular Weight

682.9 g/mol

IUPAC Name

4-N,4-N-dicyclohexyl-1-N-[2-[[4-(dicyclohexylcarbamoyl)benzoyl]amino]ethyl]benzene-1,4-dicarboxamide

InChI

InChI=1S/C42H58N4O4/c47-39(31-21-25-33(26-22-31)41(49)45(35-13-5-1-6-14-35)36-15-7-2-8-16-36)43-29-30-44-40(48)32-23-27-34(28-24-32)42(50)46(37-17-9-3-10-18-37)38-19-11-4-12-20-38/h21-28,35-38H,1-20,29-30H2,(H,43,47)(H,44,48)

InChI Key

LKCYTQSGVIWVSI-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)N(C2CCCCC2)C(=O)C3=CC=C(C=C3)C(=O)NCCNC(=O)C4=CC=C(C=C4)C(=O)N(C5CCCCC5)C6CCCCC6

Origin of Product

United States

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